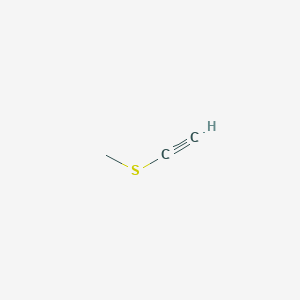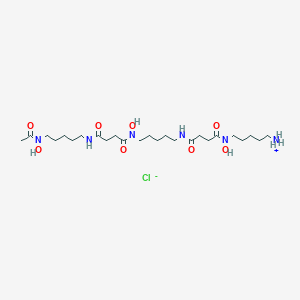
(+)-Mellein
Overview
Description
(+)-Mellein is a naturally occurring sesquiterpene lactone that has been studied for its potential medicinal properties. It is found in the essential oils of a variety of plants, such as Helichrysum italicum, Tanacetum vulgare, and Achillea millefolium. (+)-Mellein has been found to possess anti-inflammatory, anti-oxidant, anti-microbial, and anti-cancer activities. In addition, it has been studied for its effects on the nervous system and its potential applications in the pharmaceutical and cosmetic industries.
Scientific Research Applications
Fungicidal Activity
(+)-Mellein has demonstrated strong fungicidal properties, making it a potential candidate for the development of new antifungal agents. Its ability to inhibit fungal growth can be applied in agricultural settings to protect crops from fungal infections, as well as in medical scenarios to treat fungal diseases in humans .
Herbicidal Potential
The compound also shows promise as a herbicide, providing an alternative to synthetic herbicides. Its natural origin could offer a more environmentally friendly option for weed control in both agricultural and non-agricultural landscapes .
Algicidal Properties
In aquatic environments, (+)-Mellein can be used to control algal growth, which is crucial for maintaining the balance of aquatic ecosystems and preventing the overgrowth of algae that can lead to harmful algal blooms .
Antibacterial Applications
While its antibacterial activity is less pronounced than its fungicidal and herbicidal properties, (+)-Mellein still holds potential for use as a natural antibacterial agent, possibly in the treatment of bacterial infections or as a preservative in various industries .
Anti-inflammatory and Analgesic Uses
Traditionally, compounds related to (+)-Mellein have been used topically for their anti-inflammatory and analgesic effects. This suggests potential applications in pharmaceuticals for treating inflammatory conditions and pain relief .
Therapeutic Applications
Recent studies have explored the broad-spectrum bioactive properties of (+)-Mellein against various pathogens, indicating its potential as a therapeutic agent. Its physiochemical and drug-like properties are being investigated for future drug development .
properties
IUPAC Name |
(3S)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWILGNNWGSNMPA-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C(=CC=C2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448358 | |
| Record name | 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62623-84-1 | |
| Record name | 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: (+)-Mellein has a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol. [, , , , ]
A: Yes, (+)-Mellein has been characterized using various spectroscopic techniques including 1D- and 2D-NMR experiments, HR-EI-MS, and electronic circular dichroism (ECD). [, , , , ]
A: (+)-Mellein is primarily produced by fungi, particularly those belonging to the genus Aspergillus. Some examples include Aspergillus ochraceus, Aspergillus melleus, Diplodia fraxini, Hymenoscyphus epiphyllus, and Lasiodiplodia theobromae. [, , , , ] It has also been found in plants like Stevia lucida and Solidago canadensis. [, ]
A: Studies using labelled acetate precursors ([1,2-13C2]-, [2-13C, 2-2H3]- and [2H3]-acetate) have provided insights into the biosynthetic pathway of (+)-Mellein. The results suggest a model involving partially reduced polyketone intermediates leading to the formation of (+)-Mellein. [, ]
A: Research on the fungus Curvularia lunata suggests that the polyketide synthase gene Clpks18 plays a role in (+)-Mellein production. Deletion of this gene reduced (+)-Mellein levels and impacted the fungus's virulence. []
ANone: (+)-Mellein has demonstrated various biological activities, including:
- Antimicrobial activity: Studies have shown antibacterial activity against various Gram-positive and Gram-negative bacteria, including Shigella sonnei, Mycobacterium tuberculosis, and Streptococcus pneumoniae. []
- Antifungal activity: (+)-Mellein exhibits antifungal effects, though the specific mechanisms remain to be fully elucidated. [, ]
- Phytotoxicity: It can cause necrotic lesions in plants, particularly in ash leaves. [] The phytotoxic effects of (+)-Mellein and its derivatives have been observed in apple cultivars and other plant species. [, ]
- Cytotoxicity: Some studies suggest potential cytotoxic effects against various human cancer cell lines. [, ]
ANone: The specific mechanism of action for the antimicrobial activity of (+)-Mellein is not fully understood and requires further investigation.
A: While limited information is available on the specific SAR of (+)-Mellein, studies have explored the synthesis and biological activity of various dihydroisocoumarin derivatives conjugated with fatty acids, alcohols, and amines. These modifications aimed to improve anticancer activity. [] Further research is needed to establish a comprehensive understanding of the SAR and how structural modifications influence its different biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)
![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)



![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)



